molecular formula C24H20Cl2F3N5O3S2 B11456411 N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B11456411
M. Wt: 618.5 g/mol
InChI Key: SEMVDVMAQNFGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of pyrazole, pyrimidine, and sulfonyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the alkylation of the pyrazole ring with a dichlorobenzyl halide in the presence of a base.

    Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde, trifluoromethyl ketone, and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can be compared with other similar compounds, such as:

    N-{1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide: Differing in the position of the chlorine atoms on the phenyl ring.

    N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]sulfonyl}propanamide: Differing in the substituent on the pyrimidine ring.

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C24H20Cl2F3N5O3S2

Molecular Weight

618.5 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C24H20Cl2F3N5O3S2/c1-13-22(14(2)34(33-13)12-15-5-6-16(25)17(26)10-15)32-21(35)7-9-39(36,37)23-30-18(19-4-3-8-38-19)11-20(31-23)24(27,28)29/h3-6,8,10-11H,7,9,12H2,1-2H3,(H,32,35)

InChI Key

SEMVDVMAQNFGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)CCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.